molecular formula C7H7ClS B3041016 (3-Chlorophenyl)methanethiol CAS No. 25697-57-8

(3-Chlorophenyl)methanethiol

Cat. No.: B3041016
CAS No.: 25697-57-8
M. Wt: 158.65 g/mol
InChI Key: KDLSTBYZKATUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)methanethiol is an organic compound with the molecular formula C7H7ClS. It is characterized by a benzene ring substituted with a chlorine atom at the third position and a methanethiol group (-CH2SH) attached to the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Chlorophenyl)methanethiol can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Chlorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides (RSSR) or sulfonic acids (RSO3H) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides through nucleophilic aromatic substitution reactions.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Substitution: Amines, alkoxides

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products Formed:

    Oxidation: Disulfides (RSSR), sulfonic acids (RSO3H)

    Substitution: Substituted benzene derivatives

    Reduction: Benzyl alcohol

Scientific Research Applications

(3-Chlorophenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in studies involving thiol-containing enzymes and proteins. It serves as a model compound to understand the behavior of thiol groups in biological systems.

    Medicine: Research into potential therapeutic applications of thiol-containing compounds often includes this compound as a reference compound.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    (4-Chlorophenyl)methanethiol: Similar structure but with the chlorine atom at the fourth position.

    (2-Chlorophenyl)methanethiol: Chlorine atom at the second position.

    Benzyl mercaptan: Lacks the chlorine substituent.

Uniqueness: (3-Chlorophenyl)methanethiol is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

(3-chlorophenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLSTBYZKATUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309941
Record name 3-Chlorobenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25697-57-8
Record name 3-Chlorobenzenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25697-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chlorophenyl)methanethiol
Reactant of Route 2
(3-Chlorophenyl)methanethiol
Reactant of Route 3
(3-Chlorophenyl)methanethiol
Reactant of Route 4
(3-Chlorophenyl)methanethiol
Reactant of Route 5
(3-Chlorophenyl)methanethiol
Reactant of Route 6
(3-Chlorophenyl)methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.